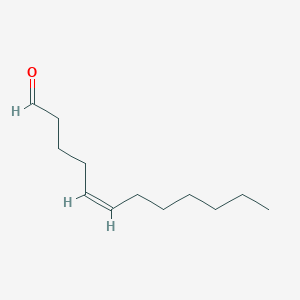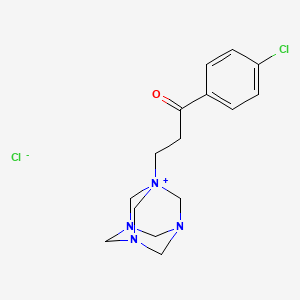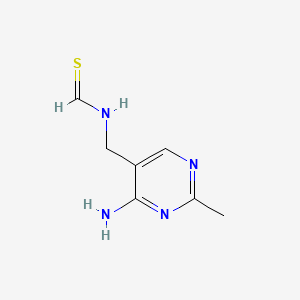
beta-Maltulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Maltulose: is a disaccharide sugar derived from maltose. It is composed of two glucose molecules linked by an alpha-1,4-glycosidic bond. This compound is known for its mild sweetness and is used in various industrial applications, particularly in the food and pharmaceutical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Maltulose can be synthesized through the enzymatic conversion of maltose. The enzyme beta-amylase catalyzes the hydrolysis of starch, producing maltose, which can then be converted to this compound under specific conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a flow-type reactor where maltose is dissolved in a phosphate buffer and maintained in a liquid state under subcritical water conditions . This method ensures a continuous and efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Maltulose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction, in the presence of an acid catalyst, breaks down this compound into two molecules of glucose .
Common Reagents and Conditions:
Hydrolysis: Acid catalysts such as hydrochloric acid or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Produces glucose.
Oxidation: Produces gluconic acid.
Reduction: Produces sorbitol.
Applications De Recherche Scientifique
Beta-Maltulose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the activity of beta-amylase.
Biology: Studied for its role in carbohydrate metabolism and its effects on blood glucose levels.
Medicine: Investigated for its potential use as a mild sweetener in diabetic-friendly foods.
Industry: Utilized in the production of maltose syrup and as a stabilizer in various food products.
Mécanisme D'action
The primary mechanism of action of beta-Maltulose involves its hydrolysis by beta-amylase. The enzyme cleaves the alpha-1,4-glycosidic bond, producing glucose. This process is crucial for the conversion of starch into simple sugars, which are then used for energy production in biological systems .
Comparaison Avec Des Composés Similaires
Maltose: Another disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide with glucose molecules linked by an alpha-1,6-glycosidic bond.
Uniqueness: Beta-Maltulose is unique due to its specific enzymatic conversion process and its mild sweetness, making it suitable for use in diabetic-friendly products. Unlike maltose, which is more commonly found in nature, this compound is primarily produced through industrial processes .
Propriétés
Numéro CAS |
81802-11-1 |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
NBGXQZRRLOGAJF-HFZVAGMNSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


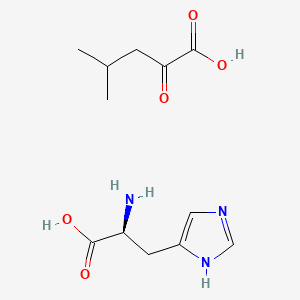
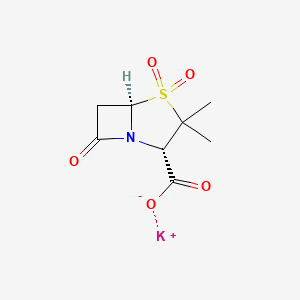
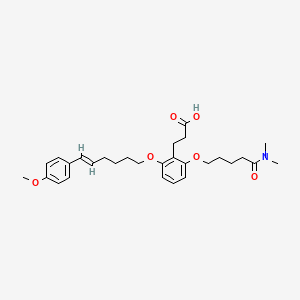
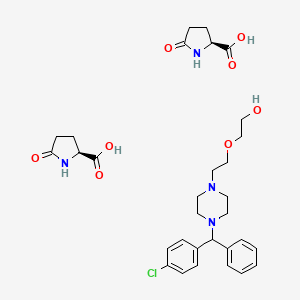

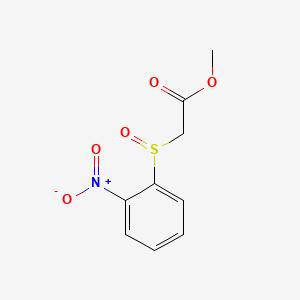
![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)

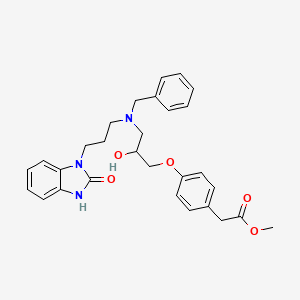
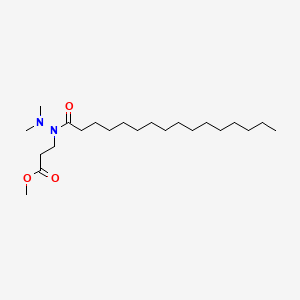
![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)
